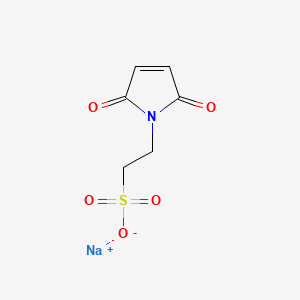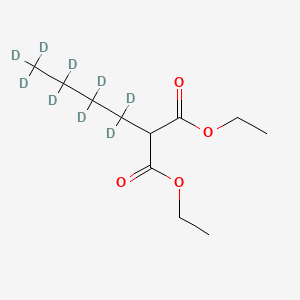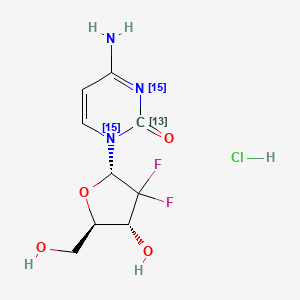
1'-Epi Gemcitabine-13C,15N2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Epi Gemcitabine-13C,15N2 Hydrochloride is a labeled analogue of 1’-Epi Gemcitabine Hydrochloride, which is an α-Anomer of Gemcitabine. This compound is primarily used in scientific research for its unique properties and applications. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research purposes .
Scientific Research Applications
1’-Epi Gemcitabine-13C,15N2 Hydrochloride has a wide range of scientific research applications, including:
Preparation Methods
The synthesis of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves several steps, including the incorporation of carbon-13 and nitrogen-15 isotopes. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by its conversion to the hydrochloride salt. The reaction conditions often involve the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1’-Epi Gemcitabine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Mechanism of Action
The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves its incorporation into DNA, where it inhibits DNA synthesis and repair. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound targets specific molecular pathways, including the inhibition of ribonucleotide reductase and DNA polymerase .
Comparison with Similar Compounds
1’-Epi Gemcitabine-13C,15N2 Hydrochloride is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. Similar compounds include:
Gemcitabine Hydrochloride: The unlabeled version of the compound, used widely in cancer treatment.
Gemcitabine-13C,15N2 Hydrochloride: Another labeled version, but not the α-Anomer.
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provides unique advantages in research settings .
Properties
IUPAC Name |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1/i8+1,13+1,14+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-YUECSCTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)






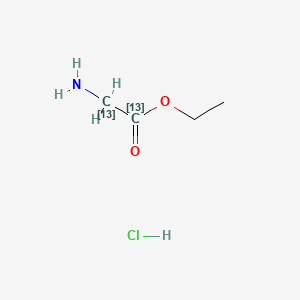
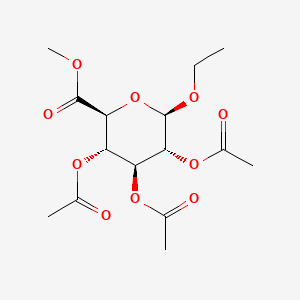
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
